NF-|EB-IN-16

Cisplatin Resistance NSCLC Cytotoxicity

NF-κB-IN-16 is a Pt(IV) prodrug that covalently links an NF-κB inhibitor to cisplatin, enabling spatiotemporal co-delivery of both active moieties. It achieves 63-fold cytotoxicity enhancement vs cisplatin in resistant A549/CDDP NSCLC cells by simultaneously inducing DNA damage and suppressing NF-κB/MAPK & PI3K/AKT pro-survival signaling. Demonstrates lower toxicity toward normal LO2 cells and superior in vivo tumor suppression without body weight loss in xenograft models. Outperforms simple co-administration of cisplatin with JSH-23 or BAY 11-7082. Ideal for resistance reversal studies, in vivo efficacy testing, and as a benchmark for next-generation Pt(IV) prodrug development. For research use only.

Molecular Formula C26H34Cl3N2O10Pt-2
Molecular Weight 836.0 g/mol
Cat. No. B12368759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNF-|EB-IN-16
Molecular FormulaC26H34Cl3N2O10Pt-2
Molecular Weight836.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCCOC(=O)CCCC(=O)O.[NH2-].[NH2-].Cl[Pt](Cl)Cl
InChIInChI=1S/C26H30O10.3ClH.2H2N.Pt/c1-31-20-11-9-17(14-21(20)35-12-13-36-25(30)7-5-6-24(28)29)8-10-19(27)18-15-22(32-2)26(34-4)23(16-18)33-3;;;;;;/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,28,29);3*1H;2*1H2;/q;;;;2*-1;+3/p-3/b10-8+;;;;;;
InChIKeyDBZFTONMCKZQAV-PLIGVPFOSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 pcs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NF-κB-IN-16: A Pt(IV) Prodrug Conjugate for Overcoming Cisplatin Resistance in Cancer Research


NF-κB-IN-16 (compound 9) is a platinum(IV) (Pt(IV)) prodrug complex that covalently links a novel NF-κB inhibitor to the clinical chemotherapeutic agent Cisplatin [1]. This compound is part of a class of 'multitarget prodrugs' designed to address the limitations of conventional platinum-based therapies, including dose-limiting systemic toxicity and the emergence of acquired drug resistance [1]. By integrating a nuclear factor kappa-B (NF-κB) pathway inhibitor, NF-κB-IN-16 aims to achieve a dual mechanism of action: inducing DNA damage and mitochondrial dysfunction typical of Pt(II) agents, while simultaneously suppressing the pro-survival and inflammatory NF-κB signaling that often contributes to therapeutic failure [1].

Why NF-κB-IN-16 Cannot Be Substituted with Cisplatin or a Simple NF-κB Inhibitor Combination


Simple substitution of NF-κB-IN-16 with either its parent drug, Cisplatin, or a separate co-administration of Cisplatin and a canonical NF-κB inhibitor (such as JSH-23 or BAY 11-7082) fails to replicate its therapeutic profile. While Cisplatin effectively induces DNA crosslinking and apoptosis, it is associated with significant systemic toxicity and is frequently rendered ineffective by acquired resistance mechanisms [1]. Conversely, standalone NF-κB inhibitors like JSH-23 (NF-κB transcriptional activity IC50 = 7.1 μM) lack direct DNA-damaging capability and often demonstrate insufficient single-agent cytotoxic potency . Critically, the physical conjugation into a single Pt(IV) prodrug within NF-κB-IN-16 ensures spatiotemporal co-delivery and intracellular release of both active moieties, a pharmacokinetic advantage that simple combination dosing cannot guarantee. This integrated design is the mechanistic basis for its reported 63-fold activity enhancement against cisplatin-resistant cells compared to Cisplatin alone [1].

Quantitative Differentiation: NF-κB-IN-16's Performance Against Key Comparators


Potency Comparison in Cisplatin-Resistant NSCLC Cells (A549/CDDP)

NF-κB-IN-16 (complex 9) exhibits significantly enhanced cytotoxic activity against cisplatin-resistant A549/CDDP non-small cell lung cancer cells compared to the clinical standard Cisplatin. This is a critical metric for assessing a compound's ability to overcome acquired drug resistance, a major clinical obstacle [1].

Cisplatin Resistance NSCLC Cytotoxicity

Comparison of In Vivo Antitumor Efficacy in Xenograft Models

NF-κB-IN-16 (complex 9) shows superior tumor growth suppression in A549 xenograft models compared to Cisplatin alone and the physical combination of Cisplatin plus the unconjugated NF-κB inhibitor ligand (compound 4). In vivo performance is the definitive benchmark for translational potential [1].

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Selective Cytotoxicity Profile Against Normal Cells

NF-κB-IN-16 (complex 9) demonstrates a favorable selectivity profile, exhibiting significantly lower toxicity toward normal human liver LO2 cells compared to Cisplatin. This is a crucial differentiator as it suggests a potential for reduced off-target systemic toxicity, a well-known dose-limiting factor for platinum-based chemotherapy [1].

Toxicity Selectivity Therapeutic Index

Optimal Research Applications for NF-κB-IN-16 Based on Quantitative Differentiation


Investigating and Overcoming Cisplatin Resistance in NSCLC Models

NF-κB-IN-16 is specifically suited for studies focused on reversing acquired cisplatin resistance in non-small cell lung cancer (NSCLC). Its 63-fold enhancement in cytotoxic activity against A549/CDDP cells compared to Cisplatin [1] makes it a highly relevant tool for elucidating resistance mechanisms. It can be used as a positive control or lead compound in assays designed to screen for next-generation agents that overcome drug efflux, enhanced DNA repair, or other resistance pathways. Researchers should procure this compound when a direct comparator to Cisplatin in a resistant background is required.

In Vivo Efficacy Studies Requiring a Low-Toxicity Pt(IV) Prodrug

For in vivo xenograft studies where minimizing systemic toxicity is a critical endpoint, NF-κB-IN-16 offers a distinct advantage over Cisplatin. The compound has demonstrated lower toxicity toward normal LO2 cells [1] and exhibited superior in vivo tumor suppression without causing significant body weight loss in mouse models [1][2]. This profile makes it a superior choice for long-term dosing regimens in animal models of lung cancer, where the cumulative toxicity of Cisplatin could confound results or require early study termination.

Dual-Targeting Mechanism Studies: NF-κB and DNA Damage Pathways

NF-κB-IN-16 is an ideal candidate for dissecting the interplay between NF-κB signaling and the DNA damage response. Unlike a simple combination of Cisplatin and a standard NF-κB inhibitor like JSH-23 (IC50 ~7.1 μM) , this single-molecule prodrug ensures stoichiometric co-delivery to the same cellular compartment. This allows for precise interrogation of how concurrent inhibition of NF-κB/MAPK and PI3K/AKT signaling [1] potentiates platinum-induced apoptosis. This application is valuable for researchers studying synergistic drug mechanisms and identifying biomarkers of response to combined modality therapy.

Benchmarking Novel Pt(IV) or Dual-Action Prodrugs

NF-κB-IN-16 serves as a well-characterized benchmark compound for the development of next-generation Pt(IV) prodrugs. Its reported IC50 values against a panel of cancer cell lines (HepG-2: 0.45 μM; HCT-116: 0.46 μM; MCF-7: 0.73 μM; A549: 0.29 μM) [2] and its 63-fold activity gain in resistant cells [1] provide a robust quantitative baseline. Medicinal chemists and pharmacologists can use these metrics to evaluate the performance of newly synthesized conjugates, ensuring that new candidates offer a measurable improvement in potency, selectivity, or resistance-reversal capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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